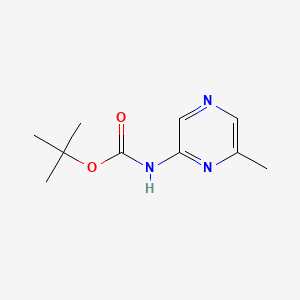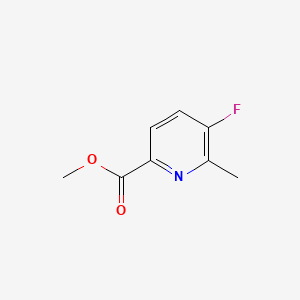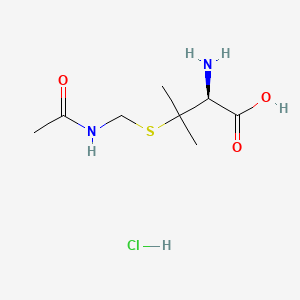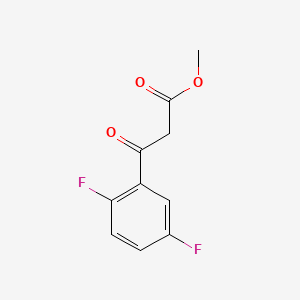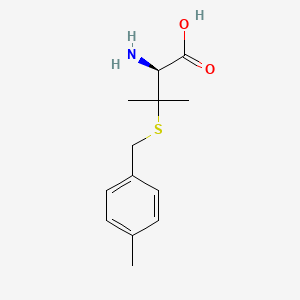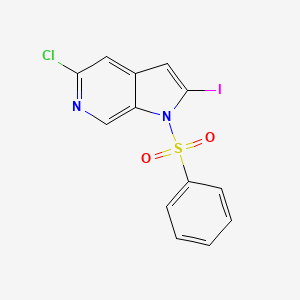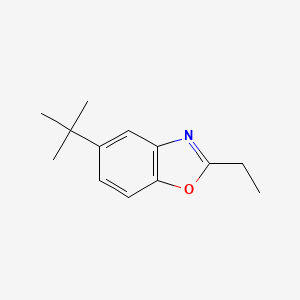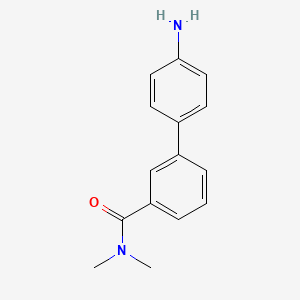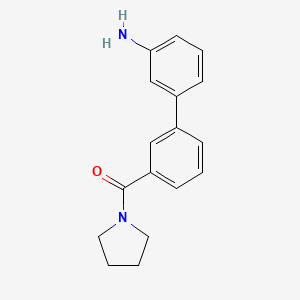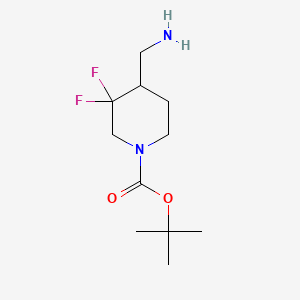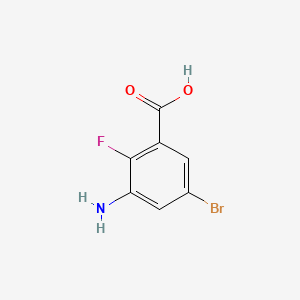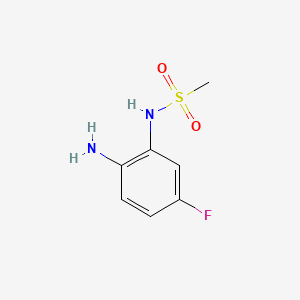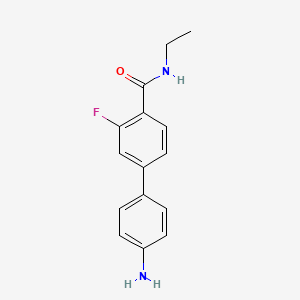
tert-Butyl 2-cyanomorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-cyanomorpholine-4-carboxylate: is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . It is a derivative of morpholine, featuring a tert-butyl ester group and a cyano group attached to the morpholine ring. This compound is primarily used in organic synthesis and as a building block in the preparation of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 2-cyanomorpholine-4-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown . As research progresses, we can expect to gain more insight into the downstream effects of this compound on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact the action of “this compound” is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and a cyanating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-cyanomorpholine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the cyano and ester groups.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-cyanomorpholine-4-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting various biological pathways. Its structural features make it a versatile scaffold for designing molecules with potential therapeutic effects .
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes. Its stability and reactivity make it suitable for large-scale chemical manufacturing .
Comparison with Similar Compounds
- tert-Butyl 2-cyanomorpholine-4-carboxylate
- tert-Butyl 3-cyanomorpholine-4-carboxylate
- tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate
Comparison:
- This compound is unique due to the position of the cyano group on the morpholine ring, which influences its reactivity and applications.
- tert-Butyl 3-cyanomorpholine-4-carboxylate has the cyano group at a different position, leading to variations in its chemical behavior and potential uses.
- tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate features a cyanomethyl group, which alters its reactivity compared to the cyano group directly attached to the ring .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 2-cyanomorpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBGWUQUIKDNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743296 |
Source


|
| Record name | tert-Butyl 2-cyanomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211592-70-9 |
Source


|
| Record name | tert-Butyl 2-cyanomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-cyanomorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
